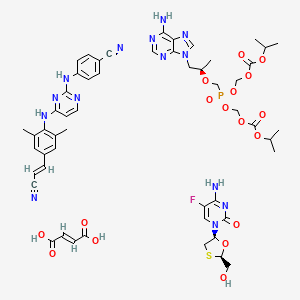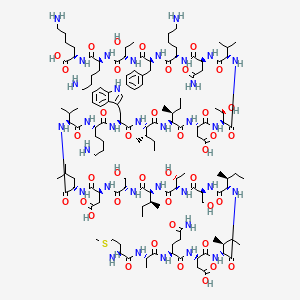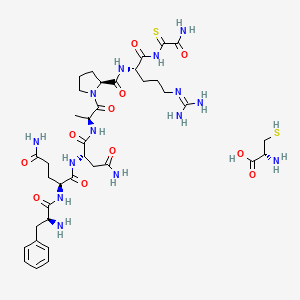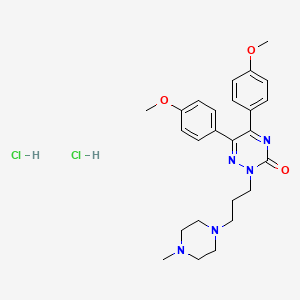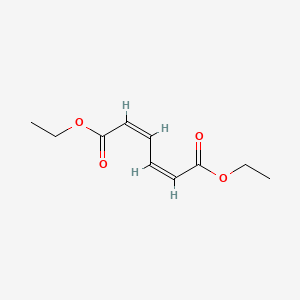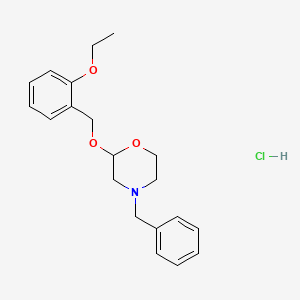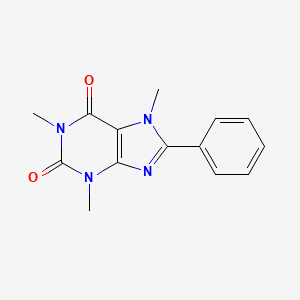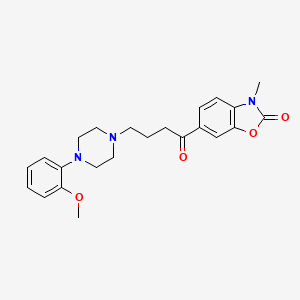
5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound that belongs to the class of isoquinolinones Isoquinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one can be achieved through several synthetic routes. One common method involves the Castagnoli–Cushman reaction, which is a versatile approach for constructing isoquinolinone derivatives . This reaction typically involves the condensation of an anhydride with an imine, followed by cyclization to form the isoquinolinone core.
Another efficient route involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to disrupt biological membrane systems, leading to the inhibition of pathogenic organisms . The compound may also interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one is unique due to its phenacyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in medicinal chemistry.
Propriétés
Formule moléculaire |
C17H15NO3 |
|---|---|
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H15NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-8H,9-11H2,(H,18,20) |
Clé InChI |
DLPLZWSNNZHLNX-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




